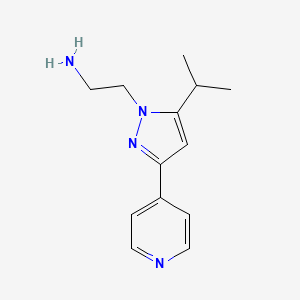methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
[(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a carbamate group, and a methylsulfanyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a condensation reaction, followed by the introduction of the carbamate group via a nucleophilic substitution reaction. The methylsulfanyl group is then added through a thiolation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfanyl group may interact with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.
Comparación Con Compuestos Similares
(2-Methoxy-5-methylphenyl)carbamoylmethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be compared with similar compounds such as:
Phenyl N-(2-Methoxy-5-methylphenyl)carbamate: Similar structure but lacks the pyridine ring and methylsulfanyl group.
Methyl N-(2-Methoxy-5-methylphenyl)carbamate: Similar structure but lacks the pyridine ring and methylsulfanyl group.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Similar in having a heterocyclic ring but different in the type of ring and functional groups.
Propiedades
Fórmula molecular |
C23H22N2O4S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[2-(2-methoxy-5-methylanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-11-12-19(28-2)18(14-15)25-21(26)20(16-8-5-4-6-9-16)29-23(27)17-10-7-13-24-22(17)30-3/h4-14,20H,1-3H3,(H,25,26) |
Clave InChI |
BQPQLQWWIDNGGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)

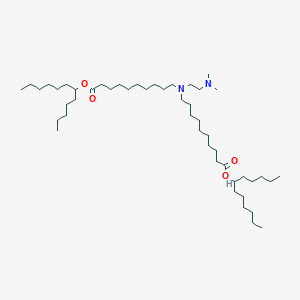
![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
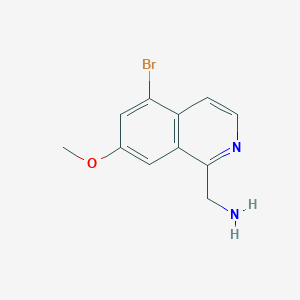

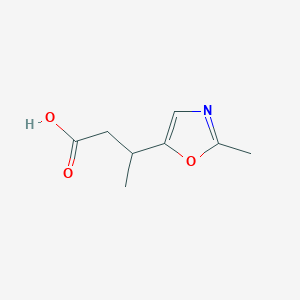


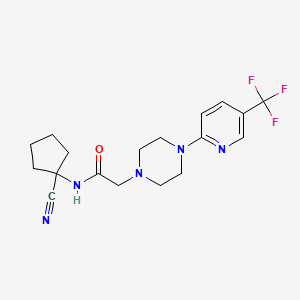
![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)

